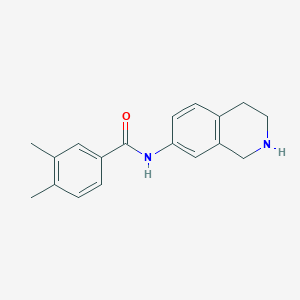
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine, also known as FDMP, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a sulfonamide derivative that exhibits a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. FDMP has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo biosynthesis of pyrimidine nucleotides. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine selectively targets DHODH and inhibits its activity, leading to a decrease in the levels of pyrimidine nucleotides and ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor activity, 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been shown to exhibit anti-inflammatory and antimicrobial properties. It has also been shown to have a positive effect on lipid metabolism and to improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its ability to selectively target DHODH, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several possible future directions for the research of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. One potential direction is the development of new formulations that improve the solubility and bioavailability of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine. Another direction is the investigation of the potential use of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine in combination with other chemotherapeutic agents to enhance its antitumor activity. Additionally, the development of new analogs of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine with improved potency and selectivity could lead to the discovery of new cancer therapies.
Synthesemethoden
The synthesis of 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine involves the reaction of 2-fluorobenzenesulfonyl chloride with 3,5-dimethylpiperazine in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine as a white solid with a high purity.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine has been extensively studied for its potential use in the treatment of cancer. It has been shown to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. 1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine works by inhibiting the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3,5-dimethylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-9-7-15(8-10(2)14-9)18(16,17)12-6-4-3-5-11(12)13/h3-6,9-10,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBPBFJWWESYCFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)sulfonyl-3,5-dimethylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)

![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-5-hydroxypyridine-3-carboxamide](/img/structure/B7577475.png)



![N-[(1,4-dimethylpiperazin-2-yl)methyl]-2-hydroxy-5-methoxybenzamide](/img/structure/B7577502.png)



